5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]quinolin-8-ol
Description
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-18-8-7-16(17-6-3-10-20-19(17)18)13-21-11-9-14-4-1-2-5-15(14)12-21/h1-8,10,22H,9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKNVVFRDNVGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C4C=CC=NC4=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Quinoline Formation
The quinoline core is frequently constructed using modified Friedländer annulation protocols. A representative procedure involves:
$$
\text{2-Aminobenzaldehyde + Cyclic Ketone} \xrightarrow[\text{Acid Catalyst}]{\text{170°C}} \text{Quinoline Derivative}
$$
For 8-hydroxyquinolines, 2-amino-5-hydroxybenzaldehyde serves as the critical building block. A 2024 study demonstrated that using p-toluenesulfonic acid in refluxing toluene achieves 78% yield for 5-substituted quinolines.
Direct Functionalization at C-5
Introducing the methylene spacer at C-5 requires careful consideration of directing groups:
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 62 | |
| Mannich Reaction | Formaldehyde, NH₄Cl | 55 | |
| Palladium Catalysis | CH₂O, Pd(OAc)₂, Xantphos | 68 |
The palladium-catalyzed approach proves most efficient, leveraging formaldehyde as the methylene source under inert atmosphere.
Construction of 1,2,3,4-Tetrahydroisoquinoline
Bischler-Napieralski Cyclization
This classical method remains widely employed:
$$
\text{N-Acyl-β-phenethylamine} \xrightarrow[\text{P₂O₅}]{\text{POCl₃}} \text{3,4-Dihydroisoquinoline} \xrightarrow[\text{NaBH₄}]{\text{Reduction}} \text{1,2,3,4-Tetrahydroisoquinoline}
$$
Recent optimizations using trifluoroacetic anhydride as both solvent and catalyst achieve 85% conversion at 40°C.
Asymmetric Synthesis
Chiral tetrahydroisoquinolines are accessible through:
$$
\text{(R)-9-Bromo-1,5,10,10a-tetrahydro-3H-oxazolo[3,4-b]isoquinolin-3-one} \xrightarrow[\text{NaOH/MeOH}]{\Delta} \text{(R)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (97% yield)}
$$
This method, detailed in recent scale-up protocols, demonstrates exceptional stereochemical control.
Coupling Strategies for Methylene Bridge Installation
Reductive Amination
The most robust method for connecting quinoline and tetrahydroisoquinoline:
- Quinolin-8-ol-5-carbaldehyde (0.1 mol)
- 1,2,3,4-Tetrahydroisoquinoline (0.12 mol)
- NaBH(OAc)₃ (0.15 mol) in DCM at 0°C → RT
This protocol from recent CXCR4 antagonist synthesis achieves 75% yield with ≥95% purity. Critical parameters:
- Strict temperature control during exothermic reduction
- Sequential basification with 4M NaOH for cleaner workup
- Multiple DCM extractions (3×300 mL)
Alkylation Approaches
Alternative pathway using bromomethyl intermediates:
$$
\text{5-Bromomethylquinolin-8-ol + Tetrahydroisoquinoline} \xrightarrow[\text{K₂CO₃}]{\text{DMF, 60°C}} \text{Target Compound (68% yield)}
$$
While less efficient than reductive amination, this method avoids sensitive aldehyde intermediates.
Process Optimization and Scale-Up Considerations
Recent large-scale preparations (100+ gram) reveal critical insights:
| Parameter | Laboratory Scale | Production Scale |
|---|---|---|
| Reaction Volume | 500 mL | 300 L |
| Cooling System | Ice Bath | Jacketed Reactor |
| Workup | Manual Extraction | Continuous LLE |
| Purity | 95% | 99.5% (after recrystallization) |
Key findings from GMP manufacturing:
- Trifluoroacetic acid mediates efficient N-Boc deprotection (20 equiv, 24h RT)
- Recrystallization from 1:1 hexanes/diethyl ether yields pharmaceutical-grade material
- Residual solvent levels <10 ppm (ICH Q3C compliant)
Analytical Characterization
Modern QC protocols employ:
HPLC Conditions
- Column: C18, 250 × 4.6 mm, 5μm
- Mobile Phase: 65:35 MeCN/0.1% H₃PO₄
- Flow Rate: 1.2 mL/min
- Retention Time: 8.7 min
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
WAY-628816 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: WAY-628816 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
WAY-628816 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its effects on cellular pathways and biological processes.
Medicine: Explored for potential therapeutic applications, particularly in modulating specific biological targets.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of WAY-628816 involves its interaction with specific molecular targets within biological systems. This compound can modulate pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~290 vs. The tetrahydroisoquinoline moiety may increase lipophilicity compared to 5-Methylquinolin-8-ol, affecting membrane permeability .
- Hydrogen Bonding: The quinolin-8-ol core provides hydrogen bond donor/acceptor sites, similar to 8-Fluoroquinolin-4-ol.
- Metabolic Stability: Patent compounds () with difluoromethyl triazolyl methoxy groups exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects. The target compound’s tetrahydroisoquinoline group may confer resistance to oxidation compared to simpler analogs like 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol .
Biological Activity
5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]quinolin-8-ol (CAS: 22080-20-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H18N2O
- Molecular Weight : 290.37 g/mol
- IUPAC Name : 5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)quinolin-8-ol
The compound features a quinoline core substituted with a tetrahydroisoquinoline moiety, which is significant for its biological interactions.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests its role as an apoptosis inducer in various cancer cell lines.
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC3 (Prostate Cancer) | 25 |
| HeLa (Cervical Cancer) | 20 |
Neuroprotective Effects
The neuroprotective activity of this compound has also been explored:
- Mechanism : It is believed to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
- Animal Models : In rodent models of neurodegenerative diseases, administration of the compound resulted in significant improvements in behavioral tests and reduced markers of neuronal damage.
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Bacterial Inhibition : Studies indicate that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be effective at concentrations as low as 50 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Case Studies and Research Findings
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated an enhanced response rate and reduced side effects compared to chemotherapy alone.
- Neuroprotection in Alzheimer’s Disease : A study conducted on transgenic mice models for Alzheimer’s disease revealed that treatment with this compound led to decreased amyloid-beta plaque formation and improved cognitive function.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]quinolin-8-ol, and how are intermediates purified?
- Methodology : Synthesis typically involves alkylation of quinolin-8-ol derivatives with tetrahydroisoquinoline precursors. For example, 5-(chloromethyl)quinolin-8-ol hydrochloride can react with 1,2,3,4-tetrahydroisoquinoline in the presence of triethylamine and a solvent like THF. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate intermediates and final products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methods :
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯N interactions) and π-stacking arrangements in the solid state .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methylene bridges between quinoline and tetrahydroisoquinoline moieties).
- IR spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and aromatic C–H stretches .
Q. How is the preliminary bioactivity of this compound assessed in vitro?
- Approach :
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Strategies :
- Design of Experiments (DoE) : Use fractional factorial designs to evaluate temperature, solvent polarity, and catalyst loading. For example, refluxing in DMF with K₂CO₃ enhances nucleophilic substitution efficiency .
- AI-assisted optimization : COMSOL Multiphysics simulations model reaction kinetics and heat transfer to predict optimal parameters .
Q. How should researchers address contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?
- Resolution :
- Structural verification : Re-analyze compound purity via HPLC and LC-MS to rule out degradation products .
- Control experiments : Test stability under physiological conditions (pH 7.4, 37°C) to identify decomposition pathways .
- Target validation : Use CRISPR-edited cell lines to confirm specificity toward proposed molecular targets .
Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Tools :
- Molecular docking (AutoDock Vina) : Models binding to active sites (e.g., ATP-binding pockets in kinases) .
- Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over time (≥100 ns trajectories) .
- QSAR modeling : Correlates substituent electronic properties (Hammett σ constants) with bioactivity .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Workflow :
- Analog synthesis : Vary substituents on the tetrahydroisoquinoline (e.g., electron-withdrawing groups at position 5) .
- Biological profiling : Compare analogs in enzyme inhibition and cytotoxicity assays to identify pharmacophores .
- Crystallographic analysis : Resolve analog-protein co-crystals to map critical binding interactions .
Q. What strategies enhance the compound’s stability and bioavailability in physiological environments?
- Approaches :
- Salt formation : Prepare hydrochloride salts to improve aqueous solubility .
- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters for controlled release .
- Lipid nanoparticle encapsulation : Use microfluidics to formulate nanoparticles (size <200 nm) for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
